N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a useful research compound. Its molecular formula is C22H22FN3O4 and its molecular weight is 411.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.15943435 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Potential and Molecular Docking
Sharma et al. (2018) detailed the synthesis and structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which exhibited anticancer activity through in silico modeling targeting the VEGFr receptor. The study's focus on the molecular docking analysis suggests a method for predicting how similar compounds, including N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, might interact with cancer-related targets (Sharma et al., 2018).
Radioligand Development for Imaging
Dollé et al. (2008) described the radiosynthesis of [18F]PBR111, a compound structurally related to the target molecule, highlighting its role as a selective radioligand for imaging the translocator protein (18 kDa) with PET. This research illuminates the potential of such compounds in developing diagnostic tools for neuroinflammation and related pathologies (Dollé et al., 2008).
Development of Scaleable Synthesis
Ashwood et al. (2004) explored a scalable synthesis route for a thrombin inhibitor, highlighting the process optimization for compounds with similar structural frameworks. This research underlines the importance of developing efficient, safe, and scalable synthesis methods for complex organic compounds, potentially including this compound, for therapeutic applications (Ashwood et al., 2004).
Antioxidant Activity Studies
Chkirate et al. (2019) synthesized and characterized pyrazole-acetamide derivatives, revealing their significant antioxidant activities through various assays. Such findings indicate the broader potential of acetamide derivatives, including the target compound, in antioxidant and possibly neuroprotective therapies (Chkirate et al., 2019).
Synthesis and Chemical Modification
Fenga (2007) discussed the synthesis and improvement of a related compound, emphasizing modifications to enhance yield and reduce costs. This approach could be applicable to the synthesis and optimization of this compound for various applications (Fenga, 2007).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4/c1-29-19-9-7-15(13-20(19)30-2)11-12-24-21(27)14-26-22(28)10-8-18(25-26)16-5-3-4-6-17(16)23/h3-10,13H,11-12,14H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDDXXYCMMFNKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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